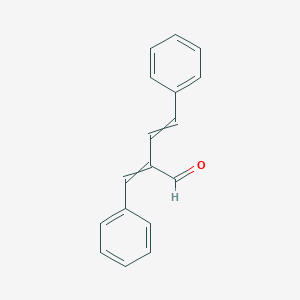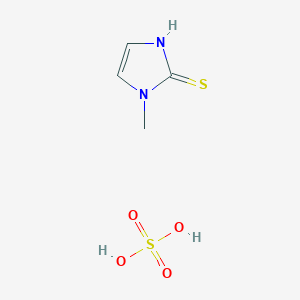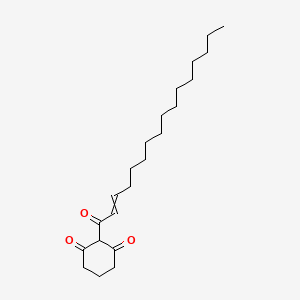
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a hexadec-2-enoyl group and two keto groups at the 1 and 3 positions. This compound is part of the cyclohexanedione family, which is known for its diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with hexadec-2-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The enoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the enoyl group.
2-(Octadec-2-enoyl)cyclohexane-1,3-dione: A similar compound with a longer alkyl chain.
2-(Hexadec-2-enoyl)cyclopentane-1,3-dione: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hexadec-2-enoyl group enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments.
Propriétés
Numéro CAS |
113629-81-5 |
|---|---|
Formule moléculaire |
C22H36O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-hexadec-2-enoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h14,16,22H,2-13,15,17-18H2,1H3 |
Clé InChI |
OKDLUIXFOICXQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC(=O)C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
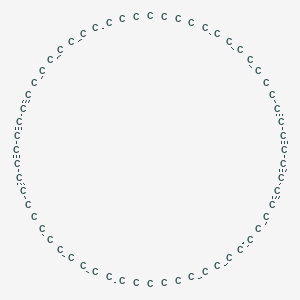
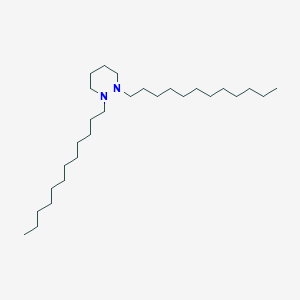

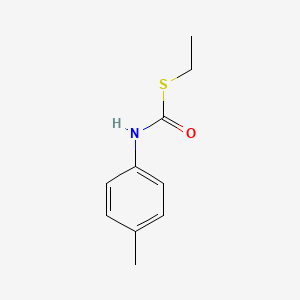
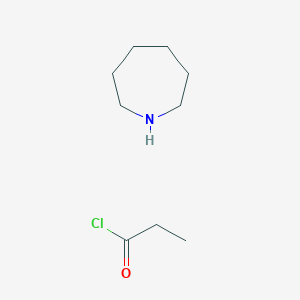
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
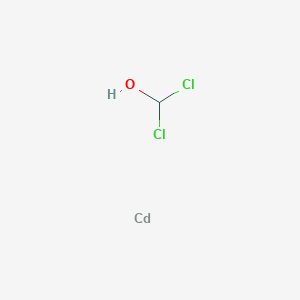
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
